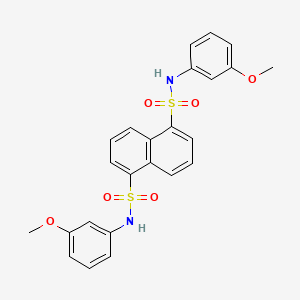
N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide, commonly known as BON, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BON belongs to the family of sulfonamide compounds and has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Wirkmechanismus
BON's mechanism of action is primarily based on its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. BON binds to the active site of HDACs and prevents the removal of acetyl groups, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BON has been shown to have significant biochemical and physiological effects in various experimental systems. In cancer cells, BON induces cell cycle arrest and apoptosis by activating tumor suppressor genes such as p21 and p53. BON has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis process. In addition, BON has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
BON has several advantages as a research tool, including its high potency, selectivity, and low toxicity. BON's selectivity for HDACs makes it an attractive target for the development of new anticancer drugs with fewer side effects than traditional chemotherapy. However, BON's low solubility in water and organic solvents can make it challenging to use in certain experimental systems. In addition, BON's high cost and limited availability can be a significant limitation for researchers.
Zukünftige Richtungen
BON's unique properties make it an attractive target for future research in various scientific fields. In medicinal chemistry, BON's anticancer activity could be further optimized by developing new analogs with improved potency and selectivity. In material science, BON's optical and electronic properties could be harnessed for the development of new organic materials with applications in electronics and photonics. In environmental science, BON's potential as a sensor for the detection of heavy metal ions could be further explored by developing new sensing platforms with improved sensitivity and selectivity. Overall, BON's potential for future research is vast, and further exploration of its properties and applications is warranted.
Conclusion
In conclusion, N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide, or BON, is a chemical compound with unique properties that have attracted significant attention in scientific research. BON's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BON's potential for future research is vast, and further exploration of its properties and applications is warranted.
Synthesemethoden
The synthesis of BON involves the reaction between 1,5-naphthalenedisulfonyl chloride and 3-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
BON has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BON has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. BON works by inhibiting the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In material science, BON has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. In environmental science, BON has been investigated as a potential sensor for the detection of heavy metal ions in water.
Eigenschaften
IUPAC Name |
1-N,5-N-bis(3-methoxyphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-31-19-9-3-7-17(15-19)25-33(27,28)23-13-5-12-22-21(23)11-6-14-24(22)34(29,30)26-18-8-4-10-20(16-18)32-2/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGISOVWKKFQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

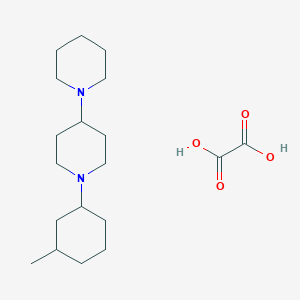
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
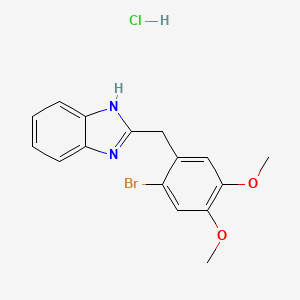
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
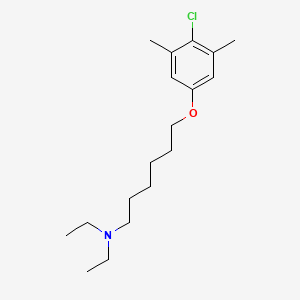
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)
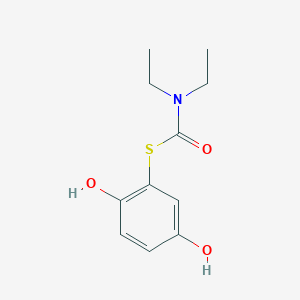
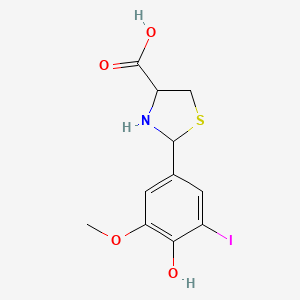
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
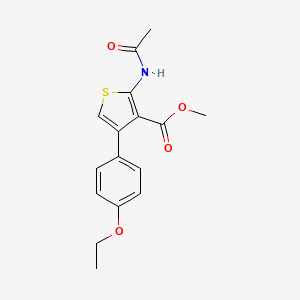
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)